molecular formula C14H15ClNO2P B5697554 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate

4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate

Cat. No. B5697554
M. Wt: 295.70 g/mol
InChI Key: CRIHEPUUGJDLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate, also known as CMMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organophosphorus compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, this compound can increase the levels of acetylcholine in the nervous system, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antiviral and antibacterial properties. This compound has also been found to affect the levels of neurotransmitters in the brain, leading to changes in behavior and cognitive function.

Advantages and Limitations for Lab Experiments

4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it useful for studying a variety of physiological processes. However, this compound also has some limitations. It is a toxic compound that requires careful handling and disposal. It can also be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, there is interest in studying the potential use of this compound as a pesticide and in the development of new antitumor agents based on its structure.

Synthesis Methods

The synthesis of 4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate involves the reaction of 4-chlorophenyl phosphorodichloridate with N-(4-methylphenyl)glycine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran and is typically carried out under an inert atmosphere. The resulting product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-chlorophenyl P-methyl-N-(4-methylphenyl)phosphonamidoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use as a pesticide and as a tool for the study of acetylcholinesterase, an important enzyme in the nervous system.

properties

IUPAC Name

N-[(4-chlorophenoxy)-methylphosphoryl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClNO2P/c1-11-3-7-13(8-4-11)16-19(2,17)18-14-9-5-12(15)6-10-14/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIHEPUUGJDLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NP(=O)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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